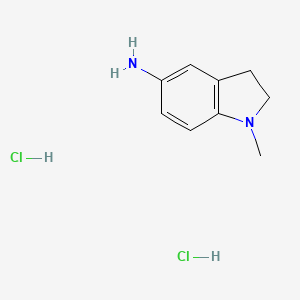

1-Methylindolin-5-amine dihydrochloride

Description

Properties

IUPAC Name |

1-methyl-2,3-dihydroindol-5-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.2ClH/c1-11-5-4-7-6-8(10)2-3-9(7)11;;/h2-3,6H,4-5,10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOXHCBFVAKBSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240527-25-6 | |

| Record name | 1-methyl-2,3-dihydro-1H-indol-5-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 1-Methylindolin-5-amine dihydrochloride: Synthesis, Characterization, and Application

Introduction: The Strategic Importance of the Indoline Scaffold

In the landscape of modern medicinal chemistry, the indoline (2,3-dihydro-1H-indole) framework is recognized as a "privileged structure." This designation is reserved for molecular scaffolds that are capable of binding to multiple, diverse biological targets, thereby serving as a foundational core for a wide array of therapeutic agents.[1] The structural rigidity of the bicyclic system, combined with the electronic properties of the fused benzene ring and the pyrrolidine nitrogen, offers a unique three-dimensional topography for molecular recognition. The indoline moiety is a cornerstone in the development of drugs targeting cancer, bacterial infections, and inflammatory diseases.[1]

1-Methylindolin-5-amine dihydrochloride (CAS No. 1240527-25-6) represents a key strategic intermediate in this field. It provides researchers with a stable, versatile building block containing the core 1-methylindoline structure and a reactive primary amine at the C-5 position. This amine serves as a crucial synthetic handle for introducing a vast range of functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide provides an in-depth technical overview of its synthesis, analytical characterization, core applications, and safe handling protocols, tailored for professionals in chemical research and drug development.

PART 1: Chemical Identity and Physicochemical Properties

This compound is the stable salt form of the parent free base. The dihydrochloride salt is typically preferred in laboratory settings due to its enhanced stability, higher melting point, and improved solubility in polar protic solvents compared to the free amine, which can be susceptible to aerial oxidation.

| Property | Value | Source(s) |

| IUPAC Name | 1-methyl-2,3-dihydro-1H-indol-5-amine; dihydrochloride | [2] |

| CAS Number | 1240527-25-6 | [2] |

| Molecular Formula | C₉H₁₄Cl₂N₂ | [2] |

| Molecular Weight | 221.13 g/mol | [2] |

| Appearance | Typically an off-white to beige solid | [3] |

| Solubility | Soluble in water and polar protic solvents like methanol and ethanol. | [2] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Hygroscopic. | [4] |

PART 2: A Plausible Multi-Step Synthesis Pathway

The following workflow represents a robust and field-proven synthetic strategy.

Caption: A plausible four-step synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-Acetyl-5-nitroindoline The N-acetyl group serves a dual purpose: it protects the nitrogen and acts as a para-directing group, ensuring the incoming nitro group is installed at the desired C-5 position of the benzene ring.[5]

-

To a stirred solution of 1-acetylindoline in concentrated sulfuric acid, cooled to 0°C in an ice bath, a solution of nitric acid in sulfuric acid is added dropwise, maintaining the temperature below 5°C.

-

The reaction is stirred at low temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting material.

-

The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.

-

The solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried to yield 1-acetyl-5-nitroindoline.

Step 2: Synthesis of 1-Methyl-5-nitroindoline This step involves removing the acetyl protecting group and subsequently introducing the methyl group onto the indoline nitrogen.

-

Deacetylation: The 1-acetyl-5-nitroindoline is hydrolyzed by refluxing in an aqueous acidic solution (e.g., 3M HCl) until the reaction is complete.[5] After cooling and neutralization, the 5-nitroindoline intermediate can be extracted.

-

N-Methylation: The resulting 5-nitroindoline is dissolved in a suitable solvent like methanol. Formaldehyde (37% aqueous solution) is added, followed by the portion-wise addition of a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN). This Eschweiler-Clarke type reaction is a standard method for N-methylation of secondary amines. The reaction is monitored by TLC, and upon completion, the product is isolated via extraction and purified by column chromatography.

Step 3: Reduction of 1-Methyl-5-nitroindoline to 1-Methylindolin-5-amine The reduction of the aromatic nitro group to a primary amine is a critical transformation. Catalytic hydrogenation is often the cleanest and most efficient method.

-

1-Methyl-5-nitroindoline is dissolved in ethanol or methanol in a hydrogenation vessel.

-

A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution.

-

The vessel is purged with nitrogen and then pressurized with hydrogen gas (typically 50 psi).

-

The mixture is shaken or stirred vigorously at room temperature until hydrogen uptake ceases (typically 4-12 hours).

-

The catalyst is carefully removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the crude 1-Methylindolin-5-amine free base.[6]

Step 4: Formation of this compound Conversion to the dihydrochloride salt enhances stability and simplifies handling.

-

The crude free base is dissolved in a minimal amount of a suitable solvent, such as isopropanol (IPA) or diethyl ether.

-

A solution of hydrogen chloride (2 equivalents) in the same solvent is added dropwise with stirring.

-

The dihydrochloride salt typically precipitates out of the solution.

-

The solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product.

PART 3: Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation. While a published spectrum for this specific compound is unavailable, the expected chemical shifts can be reliably predicted based on extensive data for analogous structures.[6][7]

Expected ¹H NMR (500 MHz, DMSO-d₆) Chemical Shifts:

| Protons | Multiplicity | Approx. δ (ppm) | Rationale |

| N-CH₃ | Singlet | ~2.7 - 2.9 | A characteristic sharp singlet for an N-methyl group on an indoline ring.[7] |

| C2-H₂ | Triplet | ~3.0 - 3.2 | Aliphatic protons adjacent to the aromatic ring, coupled to C3-H₂. |

| C3-H₂ | Triplet | ~3.4 - 3.6 | Aliphatic protons adjacent to the nitrogen, deshielded by the electronegative atom and coupled to C2-H₂. |

| C6-H | Doublet | ~6.8 - 7.0 | Aromatic proton ortho to the C5-amine group. |

| C7-H | Doublet | ~7.1 - 7.3 | Aromatic proton meta to the C5-amine group. |

| C4-H | Singlet | ~7.3 - 7.5 | Aromatic proton ortho to the C5-amine group and adjacent to the pyrrolidine ring fusion point. |

| NH₃⁺ (both amines) | Broad Singlet | ~8.0 - 10.0 | Protons on the protonated amine groups. The signal is often broad and its position is concentration-dependent. It will disappear upon D₂O exchange.[7] |

Expected ¹³C NMR (125 MHz, DMSO-d₆) Chemical Shifts: Key signals would include the N-CH₃ carbon around 30-35 ppm, the two aliphatic carbons (C2, C3) between 25-55 ppm, and six distinct aromatic carbon signals in the 110-150 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.

-

N-H Stretching: A broad band in the 2400-3200 cm⁻¹ region is characteristic of the amine salt (R-NH₃⁺).

-

C-H Stretching: Signals just below 3000 cm⁻¹ for aliphatic C-H and just above 3000 cm⁻¹ for aromatic C-H.

-

N-H Bending: A peak around 1500-1600 cm⁻¹ is expected for the N-H bending of the ammonium groups.[7]

-

Aromatic C=C Bending: Overtone bands in the 1600-2000 cm⁻¹ region and out-of-plane bending below 900 cm⁻¹ confirm the substitution pattern on the benzene ring.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) using a technique like Electrospray Ionization (ESI) would be used to confirm the molecular weight. The expected mass for the free base (C₉H₁₂N₂) would be observed as the [M+H]⁺ ion at m/z 149.1073.

PART 4: Applications in Drug Discovery

This compound is not an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. Its value lies in the C-5 amine, which provides a reactive site for building out more complex molecules.

Caption: Role of 1-Methylindolin-5-amine as a versatile synthetic intermediate.

Key Research Areas:

-

LSD1 Inhibitors for Oncology: Lysine-Specific Demethylase 1 (LSD1) is a key epigenetic regulator and a validated target in oncology, particularly for acute myeloid leukemia (AML). Potent inhibitors of LSD1 often feature a core amine structure that mimics the substrate lysine. Indolin-5-yl-cyclopropanamine derivatives have been designed as highly selective LSD1 inhibitors.[8] 1-Methylindolin-5-amine serves as an excellent starting point for synthesizing such compounds, where the 5-amino group can be elaborated into the required pharmacophore.

-

Dual 5-LOX/sEH Inhibitors for Inflammation: The arachidonic acid cascade is a central pathway in inflammation. Dual inhibition of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) is a promising strategy to both block the production of pro-inflammatory leukotrienes and increase the levels of anti-inflammatory epoxyeicosatrienoic acids.[9] Indoline-based compounds have emerged as potent dual inhibitors, and 1-Methylindolin-5-amine provides a scaffold to which functionalities like thioureas can be attached to optimize binding at both enzyme active sites.[10]

PART 5: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a reliable safety profile can be constructed from data on analogous amine hydrochlorides and indole derivatives.[2][4]

-

Hazard Classification: Based on related compounds, it should be handled as a substance that is potentially harmful if swallowed and causes skin and serious eye irritation.[4] If handled as a fine powder, it may cause respiratory irritation.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.

-

Respiratory Protection: If significant dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved particulate respirator.

-

-

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid generating dust.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

-

First Aid Measures:

-

If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

In Case of Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

In Case of Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.

-

-

Storage:

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

The compound is likely hygroscopic; protect from moisture.[4]

-

References

- BenchChem. (2025). Applications of 1-Methyl-5-nitroindoline-2,3-dione in Organic Synthesis. BenchChem.

- AWS. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard.

- Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. (n.d.).

- BenchChem. (2025). Technical Support Center: Synthesis of 1-Methyl-5-nitroindoline-2,3-dione. BenchChem.

- Thermo Fisher Scientific. (2025).

- Fisher Scientific. (n.d.).

- Fisher Scientific. (2010).

- Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. (n.d.). PubMed Central (PMC).

- Sigma-Aldrich. (2025).

- 3W Pharm. (n.d.). 1-Methyl-2,3-dihydro-1h-indol-5-amine dihydrochloride - CAS:1240527-25-6.

- Copies of 1H, 13C, 19F NMR spectra. (n.d.).

- EvitaChem. (n.d.). Buy N-Methyl-2-morpholin-4-ylpropan-1-amine (EVT ....

- Fisher Scientific. (n.d.).

- ChemicalBook. (n.d.). 2-METHYL-5-NITROINDOLE synthesis.

- Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. (n.d.).

- Fisher Scientific. (2010).

- AccelaChem. (n.d.). 1240528-83-9,(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)methanamine.

- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D

- BenchChem. (2025).

- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). (n.d.).

- BenchChem. (2025). Technical Support Center: 1-Methyl-5-nitroindoline-2,3-dione Synthesis. BenchChem.

- BLD Pharm. (n.d.). 1241034-60-5|1-Methylindolin-5-amine hydrochloride.

- Torisawa, Y., Nishi, T., & Minamikawa, J. (2001). An efficient conversion of 5-nitroisatin into 5-nitroindole derivative. Bioorganic & Medicinal Chemistry Letters, 11(6), 829–832.

- 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.).

- Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization | Journal of Medicinal Chemistry. (2022).

- Development and Application of Indolines in Pharmaceuticals. (2023).

- Li, C., Su, M., Zhu, W., Kan, W., Ge, T., Xu, G., Wang, S., Sheng, L., Gao, F., Ye, Y., Wang, J., Zhou, Y., Li, J., & Liu, H. (2022). Structure-Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors. Journal of Medicinal Chemistry, 65(5), 4335–4349.

Sources

- 1. fishersci.se [fishersci.se]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 22091-38-9,2-(4-bromophenyl)-4-(chloromethyl)-1,3-oxazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. researchgate.net [researchgate.net]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.fi [fishersci.fi]

An In-depth Technical Guide to 1-Methylindolin-5-amine Dihydrochloride: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Methylindolin-5-amine dihydrochloride (CAS No. 1240527-25-6), a heterocyclic amine of growing interest in medicinal chemistry. As a substituted indoline, this compound belongs to a class of molecules recognized for their diverse pharmacological activities and potential as scaffolds in drug design. This document, intended for researchers and drug development professionals, consolidates key information on its physical and chemical properties, outlines a detailed synthesis protocol, describes methods for its analytical characterization, and explores its potential applications in modern drug discovery.

Core Molecular Attributes and Physicochemical Profile

This compound is the hydrochloride salt of the parent compound 1-methylindolin-5-amine. The dihydrochloride form enhances its stability and aqueous solubility, making it more amenable for use in biological assays and pharmaceutical formulations.

Chemical Structure and Identification

The chemical structure of 1-Methylindolin-5-amine features a bicyclic system with a benzene ring fused to a five-membered nitrogen-containing ring (an indoline), with a methyl group on the nitrogen atom and an amine group at the 5-position.

|

| This compound |

Physicochemical Data Summary

Precise experimental data for this compound is not extensively reported in publicly available literature. The following table summarizes its known properties and includes estimated values based on closely related structures and computational models.

| Property | Value | Source/Reference |

| CAS Number | 1240527-25-6 | [1] |

| Molecular Formula | C₉H₁₄Cl₂N₂ | [1] |

| Molecular Weight | 221.13 g/mol | [1] |

| Appearance | Solid (predicted) | General knowledge of amine hydrochlorides |

| Melting Point | Not reported; estimated based on similar compounds (e.g., (2,3-dihydro-1H-indol-5-ylmethyl)amine dihydrochloride: 211–213 °C) | [2] |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | General knowledge of hydrochloride salts |

| pKa | Not experimentally determined. The pKa of the anilinic amine is expected to be around 4-5, while the indolinic nitrogen will be a weaker base. | Inferred from similar anilinic and heterocyclic amines |

Synthesis and Purification: A Guided Protocol

The synthesis of this compound can be approached through a multi-step sequence starting from commercially available 5-nitroindole. The following protocol is a representative synthesis based on established methodologies for analogous indoline derivatives.[3]

Synthetic Pathway Overview

The overall synthetic strategy involves three key transformations:

-

N-methylation of the indole ring.

-

Reduction of the nitro group to an amine.

-

Reduction of the indole to an indoline.

-

Salt formation to yield the dihydrochloride.

Start [label="5-Nitroindole"]; Step1 [label="1-Methyl-5-nitroindole"]; Step2 [label="1-Methylindolin-5-amine"]; End [label="1-Methylindolin-5-amine\ndihydrochloride"];

Start -> Step1 [label=" Methyl Iodide, Base "]; Step1 -> Step2 [label=" Reduction (e.g., H₂, Pd/C) "]; Step2 -> End [label=" HCl "]; }

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-Methyl-5-nitroindole

-

To a solution of 5-nitroindole (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add methyl iodide (CH₃I, 1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-methyl-5-nitroindole.

Step 2: Synthesis of 1-Methylindolin-5-amine

-

Dissolve 1-methyl-5-nitroindole (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (Pd/C, typically 10 mol%).

-

Subject the mixture to a hydrogen atmosphere (using a hydrogen balloon or a Parr hydrogenator) and stir vigorously at room temperature. This step simultaneously reduces both the nitro group and the indole double bond.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to yield 1-methylindolin-5-amine. This product may be used in the next step without further purification.

Step 3: Formation of this compound

-

Dissolve the crude 1-methylindolin-5-amine in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether or concentrated HCl) dropwise with stirring.

-

A precipitate will form. Continue the addition of HCl until no further precipitation is observed.

-

Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques are standard for the structural elucidation of such molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aliphatic protons of the indoline ring, and the N-methyl group. The chemical shifts and coupling patterns will be consistent with the substituted indoline structure. The amine and ammonium protons may appear as broad signals.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic and aliphatic carbons. The number of signals should correspond to the number of unique carbon atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 1-Methylindolin-5-amine, the expected [M+H]⁺ ion for the free base would be at m/z 149.12. The mass spectrum of the dihydrochloride salt will show the peak for the free base.

High-Performance Liquid Chromatography (HPLC)

Purity analysis is typically performed using reverse-phase HPLC. A C18 column with a mobile phase gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA) or formic acid, is a common method for analyzing amine-containing compounds.[5]

Sample [label="{Sample Preparation|Dissolve in Mobile Phase}"]; Injection [label="{HPLC System|C18 Column}"]; Detection [label="{UV Detector|Diode Array Detector}"]; Analysis [label="{Data Analysis|Purity Assessment}"];

Sample -> Injection -> Detection -> Analysis; }

Applications in Drug Discovery and Medicinal Chemistry

The indoline scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to interact with a variety of biological targets.[6] The 5-amino group of 1-Methylindolin-5-amine serves as a versatile synthetic handle for the introduction of diverse functionalities, allowing for the exploration of structure-activity relationships (SAR).

Scaffold for Kinase Inhibitors

The 5-aminoindoline core is a key component in the design of various protein kinase inhibitors, which are crucial in oncology research. The amino group can be functionalized to interact with the hinge region of the kinase active site, a common strategy for achieving potent and selective inhibition.[6]

Potential as an Intermediate for Biologically Active Molecules

Substituted indolines have demonstrated a wide range of pharmacological activities, including:

-

Anticancer Activity: Novel indoline derivatives have been shown to exhibit cytotoxic effects against cancer cell lines.[7]

-

Anti-inflammatory Properties: Certain indolin-2-one derivatives have been identified as potent anti-inflammatory agents.

-

α1-Adrenoceptor (α1-AR) Antagonism: Indoline compounds have been designed and synthesized as potential α1-AR antagonists for conditions like benign prostatic hyperplasia.

The versatile nature of the this compound scaffold makes it a valuable starting point for the synthesis of compound libraries aimed at discovering new therapeutic agents in these and other disease areas.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. The dihydrochloride salt is expected to be more stable than the free base.

-

Safety: The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance.

Conclusion

This compound is a valuable building block for medicinal chemists and drug discovery scientists. Its indoline core, combined with a strategically placed amino group and a stabilizing methyl group, offers a versatile platform for the synthesis of novel compounds with potential therapeutic applications. This guide provides a foundational understanding of its properties, a practical approach to its synthesis and analysis, and an overview of its relevance in the ongoing quest for new and effective medicines.

References

- [Link to a relevant general organic chemistry or medicinal chemistry textbook, if applicable]

-

Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. [Link]

- [Link to a relevant analytical chemistry resource, if applicable]

-

(2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI. [Link]

-

Using weak interactions to control C-H mono-nitration of indolines - The Royal Society of Chemistry. [Link]

-

Unlocking the Potential: Antimicrobial and Anticancer Applications of 2-Methylindolin-1-amine Hydrochloride - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- [Link to a relevant safety data sheet or toxicology d

- [Link to a relevant patent or publication detailing the synthesis or application of a similar compound, if available]

-

Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry. [Link]

Sources

An In-Depth Technical Guide to 1-Methylindolin-5-amine Dihydrochloride (CAS: 1240527-25-6): A Versatile Scaffold in Modern Drug Discovery

Executive Summary

1-Methylindolin-5-amine dihydrochloride is a functionalized heterocyclic compound that has emerged as a highly valuable building block in medicinal chemistry and drug development. While not an active pharmaceutical ingredient itself, its unique structural features—a rigid bicyclic indoline core, a strategic N-methyl group, and a reactive primary amine at the 5-position—make it a privileged scaffold for constructing complex molecules with significant therapeutic potential. This guide provides an in-depth technical overview of its properties, a plausible synthetic strategy, its critical applications in the development of targeted therapies, and essential safety protocols for its handling. The narrative is designed for researchers, medicinal chemists, and drug development professionals, emphasizing the causal logic behind experimental design and the compound's role in creating next-generation therapeutics.

The Indoline Moiety: A Cornerstone of Modern Medicinal Chemistry

The indoline (2,3-dihydroindole) structure is a recurring motif in a vast array of natural products and synthetic compounds with profound medicinal value.[1] Its appeal in drug design stems from several key attributes:

-

Structural Rigidity: The fused bicyclic system provides a defined three-dimensional conformation, which can reduce the entropic penalty upon binding to a biological target, often leading to higher affinity and selectivity.

-

Hydrogen Bonding Capabilities: The nitrogen atom within the pyrrole ring can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with protein residues.[1]

-

Aromatic and Hydrophobic Interactions: The benzene portion of the scaffold allows for π-stacking and hydrophobic interactions within protein binding pockets.[1]

This compound (CAS: 1240527-25-6) capitalizes on this foundational structure by presenting two key points for chemical modification: the indoline nitrogen and the 5-amino group. The N-methylation pre-occupies one of these sites, directing synthetic efforts towards the C5 position and providing a specific vector for molecular elaboration.

Caption: Structure of this compound.

Physicochemical Properties and Analytical Characterization

Precise characterization is fundamental to ensuring the identity, purity, and suitability of a chemical intermediate for downstream applications. The dihydrochloride salt form enhances stability and often improves handling characteristics compared to the free base.

Key Properties

| Property | Value | Reference |

| CAS Number | 1240527-25-6 | N/A |

| Molecular Formula | C₉H₁₄Cl₂N₂ | [2] |

| Molecular Weight | 221.13 g/mol | [2] |

| Synonyms | 1-Methyl-2,3-dihydro-1H-indol-5-amine dihydrochloride | [2] |

| Form | Solid | Assumed |

| Storage | Sealed in a dry place, Room Temperature or Refrigerated | [2][3] |

Standard Analytical Workflow

A self-validating protocol for confirming the integrity of a batch of this compound involves a multi-pronged analytical approach. Each technique provides orthogonal data to build a complete profile of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This is the primary tool for structural elucidation. The spectrum should reveal distinct signals for the aromatic protons, the aliphatic protons of the five-membered ring, the N-methyl group, and the amine protons. The integration values must correspond to the number of protons in each environment.

-

¹³C NMR: Confirms the carbon backbone of the molecule, showing the expected number of signals for the nine carbon atoms in their unique chemical environments.

-

-

Mass Spectrometry (MS):

-

Rationale: This technique provides the exact molecular weight of the compound, confirming its elemental composition.

-

Methodology: High-Resolution Mass Spectrometry (HRMS) is preferred. The analysis should be run on the free base (after neutralization) to observe the molecular ion peak [M+H]⁺ corresponding to the C₉H₁₂N₂ species.

-

-

Infrared (IR) Spectroscopy:

-

Rationale: IR spectroscopy is used to identify the presence of key functional groups.

-

Expected Peaks: The spectrum should exhibit characteristic absorption bands for N-H stretching (from the primary amine and the ammonium salt), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic ring).

-

A Plausible Synthetic Strategy

While specific proprietary syntheses may vary, a logical and robust pathway to this compound can be devised from commercially available starting materials, drawing upon established methodologies for indoline functionalization.[4][5] The causality behind this multi-step process is to introduce the required functional groups sequentially and selectively.

Caption: Plausible synthetic workflow for the target compound.

Detailed Experimental Protocol (Illustrative)

-

Step 1: Synthesis of 1-Methyl-5-nitroindoline (N-Methylation)

-

To a solution of 5-nitroindoline in an anhydrous polar aprotic solvent (e.g., DMF), add a suitable base (e.g., sodium hydride, NaH) portion-wise at 0°C. Rationale: The base deprotonates the indoline nitrogen, forming a nucleophilic anion.

-

Stir the mixture for 30-60 minutes to ensure complete deprotonation.

-

Add a methylating agent (e.g., methyl iodide, MeI) dropwise at 0°C. Rationale: The nucleophilic nitrogen attacks the electrophilic methyl group in an Sₙ2 reaction.

-

Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product via flash column chromatography to yield pure 1-methyl-5-nitroindoline.

-

-

Step 2: Synthesis of 1-Methylindolin-5-amine (Nitro Reduction)

-

Dissolve 1-methyl-5-nitroindoline in a suitable solvent (e.g., methanol or ethanol).

-

Add a catalyst, such as 10% Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously. Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to primary amines.

-

Monitor the reaction by TLC or LC-MS. Upon completion, filter the mixture through Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 1-methylindolin-5-amine free base.

-

-

Step 3: Formation of this compound (Salt Formation)

-

Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

-

Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) with stirring.

-

A precipitate will form. Continue addition until the solution becomes acidic. Rationale: Both the aromatic amine and the indoline nitrogen are basic and will be protonated by the strong acid, forming the stable dihydrochloride salt.

-

Collect the solid product by filtration, wash with cold solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.

-

Core Applications in Medicinal Chemistry

The primary value of this compound lies in its application as a versatile intermediate for creating libraries of compounds aimed at specific biological targets. The 5-amino group is a synthetic handle that can be readily transformed into a wide array of functional groups, including amides, sulfonamides, ureas, and guanidines.

Case Study 1: Scaffolding for Selective LSD1 Inhibitors

Lysine-Specific Demethylase 1 (LSD1) is a critical epigenetic regulator and a validated drug target for certain cancers, particularly Acute Myeloid Leukemia (AML).[6] Research has demonstrated that the indoline scaffold is a privileged structure for designing potent and selective LSD1 inhibitors.

In a key study, scientists designed a series of indolin-5-yl-cyclopropanamine derivatives.[6] The core strategy involved using the 5-amino group of an indoline to connect to a reactive moiety that irreversibly binds to the FAD cofactor in the LSD1 active site. The representative compound 7e from this study showed an IC₅₀ of 24.43 nM for LSD1 and demonstrated significant in vivo antitumor efficacy in a mouse xenograft model.[6] 1-Methylindolin-5-amine serves as an ideal starting point for such designs, where the 5-amino group is the point of attachment for the pharmacophoric element that confers target affinity and selectivity.

Sources

- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Methyl-2,3-dihydro-1h-indol-5-amine dihydrochloride - CAS:1240527-25-6 - Sunway Pharm Ltd [3wpharm.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure-Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Potential Biological Activity of 1-Methylindolin-5-amine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylindolin-5-amine dihydrochloride is a heterocyclic amine containing the indoline scaffold, a privileged structure in medicinal chemistry. While direct research on the biological activity of this specific compound is not extensively documented in publicly available literature, its structural motifs are present in a variety of pharmacologically active agents. This technical guide provides a comprehensive overview of the potential biological activities of this compound, drawing insights from the established roles of the indoline core in drug discovery. We will explore potential therapeutic targets, propose detailed experimental workflows for its investigation, and discuss the rationale behind these scientific inquiries. This document serves as a foundational resource for researchers aiming to elucidate the pharmacological profile of this and related compounds.

Introduction: The Indoline Scaffold as a Privileged Structure

The indoline ring system, a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring, is a cornerstone in the development of therapeutic agents.[1] Its rigid, yet three-dimensional, structure provides a versatile scaffold for interacting with a wide range of biological targets. Derivatives of indoline have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antineoplastic properties.[2][3][4] The inherent drug-like properties of the indoline core make it an attractive starting point for the design of novel therapeutics. This compound, as a functionalized indoline, represents a chemical entity with significant, yet largely unexplored, therapeutic potential.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to any investigation into its biological activity.

| Property | Value | Source |

| Molecular Formula | C9H14Cl2N2 | [5] |

| Molecular Weight | 221.13 g/mol | [5] |

| CAS Number | 1240527-25-6 | [5] |

| Appearance | Solid | [6] |

| Storage | -20°C Freezer, Under inert atmosphere | [6] |

This data is compiled from publicly available chemical supplier information.

Potential Biological Activities and Therapeutic Targets

Based on the known activities of structurally related indoline derivatives, we can hypothesize several potential biological activities for this compound.

Anti-inflammatory Activity via Dual 5-LOX/sEH Inhibition

The arachidonic acid cascade is a critical pathway in inflammation, and its modulation is a key strategy for anti-inflammatory drug development.[2] Indoline-based compounds have been identified as potent dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH).[2][7] Inhibition of 5-LOX reduces the production of pro-inflammatory leukotrienes, while sEH inhibition increases the levels of anti-inflammatory epoxyeicosatrienoic acids (EETs).[2] The presence of the indoline core in 1-Methylindolin-5-amine suggests it could be investigated for similar dual inhibitory activity.

Proposed Signaling Pathway: Dual 5-LOX/sEH Inhibition

Caption: Proposed mechanism of anti-inflammatory action.

Antineoplastic Activity through LSD1 Inhibition

Lysine Specific Demethylase 1 (LSD1) is an enzyme that plays a crucial role in epigenetic regulation and is overexpressed in several types of cancer, including acute myeloid leukemia (AML).[3] The development of LSD1 inhibitors is a promising strategy in oncology. Notably, a novel series of potent and selective LSD1 inhibitors are based on the indoline scaffold.[3] These compounds have demonstrated antiproliferative activities against cancer cell lines and in vivo antitumor efficacy.[3] Given this precedent, this compound warrants investigation as a potential LSD1 inhibitor.

Proposed Experimental Workflow: In Vitro LSD1 Inhibition Assay

Caption: Workflow for assessing LSD1 inhibitory activity.

Antimicrobial Potential

The indoline and indole scaffolds are found in numerous natural and synthetic compounds with significant antimicrobial properties.[4] These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, including resistant strains.[4][8] The mechanism of action can vary, but often involves disruption of the bacterial cell membrane or inhibition of essential enzymes. The structural similarity of 1-Methylindolin-5-amine to these antimicrobial agents suggests it could be a valuable lead in the development of new antibiotics.

Experimental Protocols

To investigate the hypothesized biological activities, a series of well-defined experiments are necessary.

In Vitro Anti-inflammatory Assays

Objective: To determine the inhibitory activity of this compound against 5-LOX and sEH.

Methodology:

-

5-LOX Inhibition Assay (Cell-based):

-

Human polymorphonuclear leukocytes (PMNLs) will be isolated from whole blood.

-

Cells will be pre-incubated with various concentrations of this compound or a known 5-LOX inhibitor (e.g., Zileuton) as a positive control.

-

5-LOX activity will be stimulated using a calcium ionophore (e.g., A23187).

-

The production of 5-LOX products (e.g., LTB4) will be quantified using ELISA or LC-MS/MS.

-

An IC50 value will be calculated to determine the potency of the compound.

-

-

sEH Inhibition Assay (Enzyme-based):

-

Recombinant human sEH will be used.

-

The enzyme will be incubated with a fluorogenic substrate and various concentrations of this compound.

-

The rate of substrate hydrolysis will be measured by monitoring the increase in fluorescence over time.

-

A known sEH inhibitor will be used as a positive control.

-

An IC50 value will be determined from the concentration-response curve.

-

In Vitro Antineoplastic Assays

Objective: To evaluate the antiproliferative effects and LSD1 inhibitory activity of this compound.

Methodology:

-

Cell Proliferation Assay:

-

A panel of cancer cell lines, including those known to be sensitive to LSD1 inhibition (e.g., MV-4-11 AML cells), will be used.

-

Cells will be treated with a range of concentrations of this compound for 72 hours.

-

Cell viability will be assessed using a standard method such as the MTT or CellTiter-Glo assay.

-

The GI50 (concentration for 50% growth inhibition) will be calculated.

-

-

LSD1 Inhibition Assay (Biochemical):

-

A commercially available LSD1 inhibitor screening kit will be utilized.

-

The assay will measure the ability of this compound to inhibit the demethylation of a histone H3 peptide substrate by recombinant LSD1.

-

The IC50 value will be determined to quantify the compound's potency as an LSD1 inhibitor.

-

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria.

Methodology:

-

Broth Microdilution Method:

-

A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria will be selected.

-

Serial dilutions of this compound will be prepared in a 96-well microtiter plate containing bacterial growth medium.

-

Each well will be inoculated with a standardized bacterial suspension.

-

The plates will be incubated at 37°C for 18-24 hours.

-

The MIC will be determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Standard antibiotics (e.g., ampicillin, streptomycin) will be used as positive controls.[4]

-

Safety and Toxicological Considerations

Preliminary safety data for this compound is available from Safety Data Sheets (SDS). It is classified as an irritant to the skin and eyes.[9][10] The toxicological properties have not been fully investigated.[11][12] Therefore, appropriate personal protective equipment should be used when handling this compound. Further in vitro and in vivo toxicological studies will be necessary to establish a comprehensive safety profile.

Conclusion and Future Directions

This compound is a compound with a promising, yet uncharacterized, biological activity profile. Its indoline core is a well-established pharmacophore in several classes of therapeutic agents. The proposed experimental workflows provide a clear path for the systematic investigation of its potential anti-inflammatory, antineoplastic, and antimicrobial properties. Positive results from these initial studies would warrant further investigation, including structure-activity relationship (SAR) studies to optimize its potency and selectivity, as well as in vivo efficacy and safety studies in relevant animal models. The exploration of this compound and its derivatives could lead to the discovery of novel drug candidates with significant therapeutic potential.

References

- 1241034-60-5|1-Methylindolin-5-amine hydrochloride|BLD Pharm. BLD Pharm.

- (2,3-Dihydro-1H-indol-5-ylmethyl)amine - MDPI. MDPI.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- Safety Data Sheet - Version 5.0 - LGC Standards. LGC Standards.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- 1-Methyl-2,3-dihydro-1h-indol-5-amine dihydrochloride - CAS:1240527-25-6. ChemicalBook.

- Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - NIH.

- Structure-Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors - PubMed. PubMed.

- 3-Amino-5-(indol-3-yl)

- Synthesis and Biological Activities of 1-Acetyl-5-substituted Indoline Compounds.

- 1-Amino-2-methylindoline hydrochloride Five Chongqing Chemdad Co. Chemdad.

- Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization | Journal of Medicinal Chemistry.

- Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives - PMC - NIH.

- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core - Preprints.org. Preprints.org.

Sources

- 1. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core[v1] | Preprints.org [preprints.org]

- 2. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Methyl-2,3-dihydro-1h-indol-5-amine dihydrochloride - CAS:1240527-25-6 - Sunway Pharm Ltd [3wpharm.com]

- 6. 1-Amino-2-methylindoline hydrochloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.fi [fishersci.fi]

- 11. lgcstandards.com [lgcstandards.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 1-Methylindolin-5-amine dihydrochloride

Abstract

1-Methylindolin-5-amine dihydrochloride is a small molecule featuring the indoline scaffold, a privileged structure in medicinal chemistry.[1][2] While its specific biological activity and mechanism of action are not yet fully characterized in publicly available literature, its structural motifs suggest several plausible and compelling avenues for investigation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically explore the mechanistic underpinnings of this compound. We will delve into three primary, plausible hypotheses based on the known pharmacology of related indoline and aminoindole structures: 1) interaction with monoaminergic G-protein coupled receptors (GPCRs), 2) inhibition of key enzymes such as Lysine Specific Demethylase 1 (LSD1) or Monoamine Oxidases (MAOs), and 3) modulation of inflammatory pathways. For each hypothesis, we will outline the scientific rationale, propose detailed experimental protocols, and provide visual workflows to guide the research process. This document is intended to serve as a foundational blueprint for initiating a rigorous investigation into the pharmacological identity of this compound.

Introduction: The Indoline Scaffold and the Promise of 1-Methylindolin-5-amine

The indoline ring system is a core component of numerous natural products and biologically active compounds.[3] Its structural rigidity and synthetic tractability have made it a valuable scaffold in the design of novel therapeutics. Derivatives of indoline have been shown to interact with a wide array of biological targets, including GPCRs, enzymes, and ion channels, leading to applications in oncology, neuroscience, and inflammation.[1][4][5][6][7]

1-Methylindolin-5-amine features a methylated indoline core with a primary amine at the 5-position. This specific arrangement of functional groups provides a starting point for formulating hypotheses about its potential biological targets. The basic amine is a common feature in ligands for monoaminergic receptors and substrates for various enzymes. The methyl group on the indoline nitrogen may influence selectivity and metabolic stability.

Given the absence of established data, a hypothesis-driven approach is essential. This guide will proceed by outlining three testable mechanistic theories, providing the rationale and the experimental means to validate or refute each one.

Hypothesis I: 1-Methylindolin-5-amine as a Modulator of Monoaminergic G-Protein Coupled Receptors

Scientific Rationale

The structural similarity of 1-Methylindolin-5-amine to endogenous monoamines (e.g., serotonin, dopamine) and known synthetic ligands makes monoaminergic GPCRs a primary target class for investigation. The indole and indoline nuclei are present in numerous serotonin (5-HT) receptor ligands.[7][8] Specifically, the 5-aminoindole moiety is a known pharmacophore for certain 5-HT receptors.[9] Furthermore, the trace amine-associated receptors (TAARs), another class of aminergic GPCRs, bind to a variety of small molecule amines and are implicated in neuropsychiatric disorders.[10][11]

Experimental Workflow

A tiered approach, starting with broad screening and progressing to more specific functional and kinetic assays, is recommended.

The first step is to determine if 1-Methylindolin-5-amine binds to a panel of relevant GPCRs. A competitive radioligand binding assay is a robust and high-throughput method for this initial screen.

Experimental Protocol: Radioligand Binding Assay Panel

-

Target Selection: A comprehensive panel of human recombinant monoaminergic receptors expressed in a stable cell line (e.g., HEK293 or CHO cells) should be used. This panel should minimally include:

-

Serotonin Receptors (e.g., 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7).

-

Dopamine Receptors (e.g., D1, D2, D3, D4, D5).

-

Adrenergic Receptors (e.g., α1A, α2A, β1, β2).

-

Trace Amine-Associated Receptor 1 (TAAR1).

-

-

Membrane Preparation: Prepare cell membrane homogenates from the expressing cell lines.

-

Assay Conditions: For each receptor target, incubate the cell membranes with a specific, high-affinity radioligand at a concentration near its dissociation constant (Kd).

-

Competition: Add increasing concentrations of this compound to the incubation mixture.

-

Incubation and Filtration: Allow the binding to reach equilibrium. Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the inhibition constant (Ki).

Data Presentation: Receptor Binding Affinity Profile

| Receptor Target | Radioligand Used | Ki of 1-Methylindolin-5-amine (nM) |

| 5-HT1A | [3H]8-OH-DPAT | Experimental Value |

| 5-HT2A | [3H]Ketanserin | Experimental Value |

| 5-HT7 | [3H]LSD | Experimental Value |

| D2 | [3H]Spiperone | Experimental Value |

| TAAR1 | [3H]RO5256390 | Experimental Value |

| ... | ... | ... |

If significant binding affinity (e.g., Ki < 1 µM) is observed for any receptor, the next step is to determine the functional consequence of this binding (i.e., is the compound an agonist, antagonist, or inverse agonist?).

Experimental Protocol: cAMP and Calcium Flux Assays

-

For Gs or Gi-coupled receptors (e.g., 5-HT1A, 5-HT7, D1, D5):

-

Use a stable cell line expressing the receptor of interest.

-

Pre-treat cells with 1-Methylindolin-5-amine at various concentrations.

-

To test for agonism, measure the accumulation of cyclic AMP (cAMP) using a suitable assay kit (e.g., HTRF, ELISA).

-

To test for antagonism, stimulate the cells with a known agonist in the presence of varying concentrations of 1-Methylindolin-5-amine and measure the inhibition of cAMP production.

-

-

For Gq-coupled receptors (e.g., 5-HT2A, 5-HT2C):

-

Load cells expressing the receptor of interest with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

To test for agonism, add 1-Methylindolin-5-amine and measure the transient increase in intracellular calcium using a fluorescence plate reader.

-

To test for antagonism, pre-incubate with 1-Methylindolin-5-amine before adding a known agonist and measure the attenuation of the calcium signal.

-

-

Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

Understanding the kinetics of the ligand-receptor interaction (on-rate and off-rate) can provide valuable insights into the compound's potential in vivo efficacy.[12] Surface Plasmon Resonance (SPR) is a powerful biophysical technique for this purpose.[13]

Workflow for GPCR Interaction Analysis

Caption: Tiered experimental workflow for GPCR target validation.

Hypothesis II: 1-Methylindolin-5-amine as an Enzyme Inhibitor

Scientific Rationale

The indoline scaffold is present in inhibitors of various enzymes.[1] A notable example is the development of indolin-5-yl-cyclopropanamine derivatives as potent and selective inhibitors of Lysine Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in cancer.[1][14] Additionally, the overall structure of 1-Methylindolin-5-amine bears some resemblance to substrates of Monoamine Oxidases (MAOs), enzymes critical for the metabolism of neurotransmitters. Inhibition of MAOs is a validated strategy for treating depression and Parkinson's disease.[15]

Experimental Workflow

A direct assessment of inhibitory activity against LSD1 and the two major isoforms of MAO (MAO-A and MAO-B) is the logical first step.

Experimental Protocol: LSD1 Inhibition Assay (Amplex Red)

-

Principle: This is a coupled-enzyme assay. LSD1 demethylates its substrate (e.g., H3K4me2 peptide), producing formaldehyde. The formaldehyde is then oxidized by horseradish peroxidase (HRP), which in turn converts the non-fluorescent Amplex Red reagent to the highly fluorescent resorufin.

-

Reagents: Human recombinant LSD1, H3K4me2 peptide substrate, HRP, Amplex Red.

-

Procedure:

-

Incubate LSD1 with varying concentrations of 1-Methylindolin-5-amine.

-

Initiate the reaction by adding the peptide substrate and the HRP/Amplex Red detection mix.

-

Monitor the increase in fluorescence over time at Ex/Em ~540/590 nm.

-

-

Data Analysis: Calculate the initial reaction rates and plot the percent inhibition against the log concentration of the inhibitor to determine the IC50 value.

Experimental Protocol: MAO-A and MAO-B Inhibition Assay

-

Principle: This assay measures the activity of MAO by detecting the hydrogen peroxide produced during the oxidative deamination of a substrate.

-

Reagents: Human recombinant MAO-A and MAO-B, a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B), HRP, Amplex Red.

-

Procedure: Similar to the LSD1 assay, pre-incubate the respective MAO isoform with the test compound, then initiate the reaction by adding the substrate and detection reagents.

-

Data Analysis: Determine the IC50 values for both MAO-A and MAO-B to assess potency and selectivity.

Data Presentation: Enzyme Inhibition Profile

| Enzyme Target | Substrate Used | IC50 of 1-Methylindolin-5-amine (µM) |

| LSD1 | H3K4me2 peptide | Experimental Value |

| MAO-A | Kynuramine | Experimental Value |

| MAO-B | Benzylamine | Experimental Value |

If potent inhibition is confirmed, it is crucial to understand how the compound inhibits the enzyme (e.g., competitive, non-competitive, uncompetitive, or irreversible).[16][17]

Experimental Protocol: Enzyme Kinetic Studies

-

Varying Substrate Concentration: Perform the enzyme assay with a fixed concentration of 1-Methylindolin-5-amine (e.g., near its IC50) and a range of substrate concentrations bracketing the Michaelis constant (Km).

-

Varying Inhibitor Concentration: Repeat the experiment at several different fixed inhibitor concentrations.

-

Data Analysis: Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.

-

Competitive: Km increases, Vmax is unchanged.

-

Non-competitive: Km is unchanged, Vmax decreases.

-

Uncompetitive: Both Km and Vmax decrease.

-

-

Irreversibility Check (Dialysis or Jump Dilution):

-

Pre-incubate the enzyme with a high concentration of the inhibitor.

-

Remove the free inhibitor by dialysis or by a rapid, large-volume dilution ("jump dilution").[17]

-

Measure the enzyme activity. If activity is not restored, the inhibition is likely irreversible.

-

Workflow for Enzyme Inhibition Analysis

Caption: Systematic workflow for enzyme inhibitor characterization.

Hypothesis III: 1-Methylindolin-5-amine as a Modulator of Inflammatory Pathways

Scientific Rationale

Recent studies have identified indoline-based compounds as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in the arachidonic acid cascade that governs inflammation.[5][6][18] Inhibition of these targets represents a promising anti-inflammatory strategy.[6] Given that 1-Methylindolin-5-amine is an indoline derivative, its potential to modulate these or other inflammatory targets warrants investigation.

Experimental Workflow

A cell-based approach is often the most direct way to assess potential anti-inflammatory activity.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release Assay

-

Cell Model: Use a relevant immune cell line (e.g., RAW 264.7 murine macrophages) or primary human peripheral blood mononuclear cells (PBMCs).

-

Procedure:

-

Plate the cells and allow them to adhere.

-

Pre-treat the cells with various concentrations of 1-Methylindolin-5-amine for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

After an appropriate incubation period (e.g., 18-24 hours), collect the cell culture supernatant.

-

-

Quantification: Measure the levels of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), using ELISA kits.

-

Data Analysis: Determine the IC50 of the compound for the inhibition of cytokine release. A cytotoxicity assay (e.g., MTT or LDH release) should be run in parallel to ensure the observed effects are not due to cell death.

If anti-inflammatory activity is observed in the cellular assay, the next step is to identify the specific molecular target(s). This can begin with testing against the enzymes identified for other indoline derivatives.

Experimental Protocol: 5-LOX and sEH Inhibition Assays

-

5-LOX Assay:

-

Cell-based: Use activated human polymorphonuclear leukocytes (PMNLs) and measure the production of leukotrienes via HPLC or ELISA.[5]

-

Enzyme-based: Use isolated human recombinant 5-LOX and measure the formation of the product from arachidonic acid spectrophotometrically.

-

-

sEH Assay: Use human recombinant sEH and a fluorogenic substrate (e.g., PHOME). Inhibition is measured by a decrease in the fluorescent product.

Logical Relationship for Inflammation Pathway Investigation

Caption: Logic diagram for investigating anti-inflammatory properties.

Conclusion and Forward Path

This guide outlines a rigorous, multi-pronged strategy for elucidating the mechanism of action of this compound. By systematically testing plausible hypotheses derived from the known pharmacology of its structural components, researchers can efficiently navigate the early stages of drug discovery. The proposed workflows, moving from broad screening to detailed mechanistic studies, ensure that experimental resources are deployed effectively. Positive results in any of these pathways would provide a strong foundation for lead optimization, structure-activity relationship (SAR) studies, and eventual in vivo testing. The true pharmacological identity of 1-Methylindolin-5-amine awaits discovery through the application of these robust scientific principles and methodologies.

References

-

Wang, S., et al. (2021). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences. Available at: [Link]

-

BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. Available at: [Link]

-

Nuvisan. (n.d.). Tailored mode-of-action assays to enhance your drug discovery process. Available at: [Link]

-

NCATS NIH. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. Available at: [Link]

-

Wang, Y., et al. (2016). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. ACS Chemical Biology. Available at: [Link]

-

Zarudnitskii, E.V., et al. (2020). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank. Available at: [Link]

-

Li, C., et al. (2022). Structure-Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

de F. Costa, M., et al. (2015). Synthesis, Characterization and Pharmacological Evaluation of 1-(2-Chloro-6-Fluorophenyl)-5-Methylindolin-2-One: A New Anti-Inflammatory Compound with Reduced Gastric Ulceration Properties. Molecules. Available at: [Link]

-

Preprints.org. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Available at: [Link]

-

Chen, K., et al. (2023). Molecular basis of human trace amine-associated receptor 1 activation. Nature Communications. Available at: [Link]

-

Edmondson, D.E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Available at: [Link]

-

ResearchGate. (2025). Homology modelling-driven study leading to the discovery of the first mouse Trace Amine-Associated Receptor 5 (TAAR5) antagonists. Available at: [Link]

-

de Witte, W.A., et al. (2020). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. ACS Omega. Available at: [Link]

-

Conte, E., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry. Available at: [Link]

-

Conte, E., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry. Available at: [Link]

-

Beilstein Journals. (2023). Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols. Available at: [Link]

-

Semantic Scholar. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5‑LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Ch. Available at: [Link]

-

Lešnik, S., et al. (2021). Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. International Journal of Molecular Sciences. Available at: [Link]

-

ResearchGate. (n.d.). Structure–Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors. Available at: [Link]

-

ResearchGate. (2025). Aminotriazines with indole motif as novel, 5-HT7 receptor ligands with atypical binding mode. Available at: [Link]

-

Bromidge, S.M., et al. (1997). 6-Chloro-5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]- indoline (SB-242084): the first selective and brain penetrant 5-HT2C receptor antagonist. Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. Structure-Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Characterization and Pharmacological Evaluation of 1-(2-Chloro-6-Fluorophenyl)-5-Methylindolin-2-One: A New Anti-Inflammatory Compound with Reduced Gastric Ulceration Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-Chloro-5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]- indoline (SB-242084): the first selective and brain penetrant 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Molecular basis of human trace amine-associated receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bellbrooklabs.com [bellbrooklabs.com]

- 17. nuvisan.com [nuvisan.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Indoline Scaffold: A Privileged Framework in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of medicinal chemistry, certain molecular architectures consistently emerge as foundational pillars for the design of novel therapeutics. These "privileged scaffolds" possess the inherent ability to interact with a diverse range of biological targets, offering a fertile starting point for the development of potent and selective drugs. Among these, the indoline scaffold, a bicyclic heterocyclic system, has garnered significant attention for its remarkable versatility and prevalence in a multitude of clinically successful and biologically active compounds. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical exploration of the indoline core. We will delve into its fundamental physicochemical properties, dissect key synthetic strategies for its construction and functionalization, and survey its broad therapeutic applications, supported by mechanistic insights and quantitative data. Through detailed protocols, illustrative diagrams, and curated data tables, this document aims to serve as a valuable resource for harnessing the full potential of the indoline scaffold in the ongoing quest for innovative medicines.

The Indoline Scaffold: A Profile of a Privileged Structure

The indoline scaffold, characterized by a fused benzene and pyrrolidine ring system, represents a partially saturated analog of the well-known indole nucleus. This seemingly subtle structural modification imparts a profound influence on its three-dimensional conformation and physicochemical properties, rendering it a highly attractive framework in drug design.

Structural Features and Physicochemical Properties

The non-planar, three-dimensional nature of the indoline scaffold provides a distinct advantage over its flat, aromatic counterpart, indole. This puckered conformation allows for more precise and multi-directional interactions with the complex topographies of biological targets. The sp³-hybridized carbons in the pyrrolidine ring introduce conformational flexibility, enabling the molecule to adopt optimal binding geometries.

Key physicochemical properties that contribute to the "privileged" status of the indoline scaffold include:

-

Improved Solubility: The reduced aromaticity and increased polarity compared to indole generally lead to enhanced aqueous solubility, a critical parameter for drug absorption and distribution.[1]

-

Enhanced Metabolic Stability: The saturated pyrrolidine ring is often less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the electron-rich indole ring.[2] This can lead to improved pharmacokinetic profiles, including longer half-life and reduced potential for the formation of reactive metabolites.[3]

-

Stereochemical Complexity: The presence of stereocenters in the indoline core allows for the introduction of chirality, which can be pivotal for achieving target selectivity and potency.

-

Versatile Substitution Patterns: The scaffold offers multiple points for chemical modification on both the aromatic and saturated rings, enabling fine-tuning of steric, electronic, and pharmacokinetic properties.

The benzene ring of indoline can engage in hydrophobic interactions with amino acid residues within a protein's binding pocket, while the nitrogen atom can act as both a hydrogen bond donor and acceptor, facilitating crucial polar contacts.[1] This dual-nature allows for a wide range of binding modes, contributing to the scaffold's ability to interact with diverse biological targets.

Synthetic Strategies for Assembling the Indoline Core

The construction of the indoline framework has been a subject of intense research, leading to the development of a rich portfolio of synthetic methodologies. These range from classical named reactions to modern catalytic and metal-free approaches, providing chemists with a versatile toolbox to access a wide array of substituted indolines.

Classical Synthetic Approaches

Fischer Indole Synthesis (with subsequent reduction): A cornerstone of indole chemistry, the Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a[2][2]-sigmatropic rearrangement and cyclization.[4][5] To obtain the indoline scaffold, a subsequent reduction step is required.

Experimental Protocol: Fischer Indole Synthesis of 2-Phenylindole [2]

-

Step 1: Synthesis of Acetophenone Phenylhydrazone

-

Warm a mixture of acetophenone (4.0 g, 0.033 mol) and phenylhydrazine (3.6 g, 0.033 mol) on a steam bath for 1 hour.

-

Dissolve the hot mixture in 80 mL of 95% ethanol.

-

Induce crystallization by agitation and cool the mixture in an ice bath.

-

Collect the product by filtration and wash with 25 mL of cold ethanol.

-

A second crop of crystals can be obtained by concentrating the combined filtrate and washings.

-

Dry the combined solids under reduced pressure over calcium chloride. The typical yield of acetophenone phenylhydrazone is 87-91%.

-

-

Step 2: Cyclization to 2-Phenylindole

-

Prepare an intimate mixture of freshly prepared acetophenone phenylhydrazone (5.3 g, 0.025 mol) and powdered anhydrous zinc chloride (25.0 g) in a tall 1-L beaker.

-

Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously.

-

After 3-4 minutes, the mass will become liquid, and white fumes will evolve.

-

Remove the beaker from the bath and continue stirring for 5 minutes.

-

Pour the hot reaction mixture into a beaker containing 400 mL of water.

-

Add 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid to dissolve the zinc salts.

-

Collect the crude 2-phenylindole by filtration, wash with 200 mL of water, and recrystallize from hot 95% ethanol.

-

-

Step 3: Reduction to 2-Phenylindoline A variety of reducing agents can be employed for the reduction of the resulting indole to the corresponding indoline, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., NaBH₃CN).